4-Deoxythreonic acid

Description

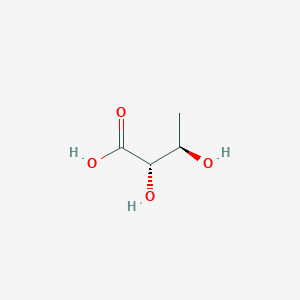

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,3-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUGYXZSURQALL-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283459 | |

| Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Deoxythreonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5057-93-2, 15851-58-8 | |

| Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxythreonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-2,3-dihydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DEOXYTHREONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q7QK2AE75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Deoxythreonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization Methodologies for 4 Deoxythreonic Acid

Contemporary Laboratory Synthesis Approaches for 4-Deoxythreonic Acid

The generation of this compound (4-DTA) in the laboratory is crucial for creating analytical standards to confirm its presence in biological samples and for further research into its function. nih.gov Synthetic approaches typically focus on the stereocontrolled oxidation of four-carbon precursors.

Oxidative Reactions for this compound Generation

The synthesis of 4-DTA primarily involves the oxidation of the carbon-carbon double bond in a suitable C4 precursor, such as crotonic acid. While oxidative cleavage reactions involve the breaking of carbon-carbon bonds, the documented syntheses of 4-DTA from crotonic acid are addition reactions, where the C4 backbone is preserved and hydroxyl groups are added across the double bond. nih.govmasterorganicchemistry.com

Two notable methods for this transformation have been reported:

Peroxy-Formic Acid Oxidation : One approach involves reacting trans-crotonic acid with hydrogen peroxide in formic acid. The mixture is heated to facilitate the reaction, which results in the dihydroxylation of the alkene. nih.gov

Osmium Tetroxide Dihydroxylation : A more stereospecific method uses osmium tetroxide (OsO₄) as a catalyst with N-methylmorpholine N-oxide (NMO) as a co-oxidant. nih.gov This reaction, performed on crotonic acid, also yields a dihydroxylated product. The use of OsO₄ is a well-established method for the syn-dihydroxylation of alkenes. libretexts.org

Stereoselective Synthetic Pathways for this compound

Achieving the correct stereochemistry is critical, as 4-DTA has a diastereomer, 4-deoxyerythronic acid. nih.gov The "threo" configuration refers to the (2S,3R) or (2R,3S) stereochemistry.

Substrate-Controlled Synthesis : The syn-dihydroxylation of trans-crotonic acid with reagents like osmium tetroxide is inherently stereoselective and yields the threo diastereomer. nih.gov This provides a direct and predictable route to the desired compound.

Biocatalytic Reduction : A highly enantioselective pathway involves the use of immobilized baker's yeast. This method utilizes the enzymatic reduction of ethyl 2-acyloxy-3-oxobutanoate to stereoselectively produce the precursor to 4-DTA. hmdb.ca

Chiral Building Block Synthesis : An efficient, scalable four-step synthesis has been developed to produce (2R,3S)-dihydroxybutyric acid acetonide, a protected form of 4-DTA, with an enantiomeric excess greater than 95%. This pathway is notable for not requiring chromatographic purification. researchgate.net

| Method | Precursor | Key Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Peroxy-Acid Oxidation | Crotonic Acid | Hydrogen Peroxide, Formic Acid | Direct oxidation of alkene. | nih.gov |

| Osmium Tetroxide Dihydroxylation | Crotonic Acid | Osmium Tetroxide (catalytic), NMO | Stereoselective syn-addition to form threo isomer. | nih.gov |

| Biocatalytic Reduction | Ethyl 2-acyloxy-3-oxobutanoate | Immobilized Baker's Yeast | Highly enantioselective reduction. | hmdb.ca |

| Multi-step Chiral Synthesis | Not specified | p-phenylbenzyl alcohol (chiral auxiliary) | Scalable, chromatography-free, >95% ee. | researchgate.net |

Advanced Derivatization Strategies for Analytical and Mechanistic Studies of this compound

To facilitate analysis by methods such as gas chromatography-mass spectrometry (GC-MS), 4-DTA and other polar metabolites must be chemically modified into more volatile and thermally stable derivatives. plos.org

Silylation for GC-MS Analysis : A common and effective derivatization strategy is silylation. This involves reacting the hydroxyl and carboxyl groups of 4-DTA with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS). nih.govpsu.edu This process replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility for GC analysis. nih.gov

Isotope Tagging for LC-NMR : For analysis using liquid chromatography-nuclear magnetic resonance (LC-NMR), derivatization can be used to introduce a specific NMR-active nucleus to enhance detection and aid in structural confirmation. One such strategy involves tagging carboxyl-containing metabolites with ¹⁵N-ethanolamine. mdpi.com This provides a unique ¹H-¹⁵N correlation in an HSQC spectrum, which can help to identify and resolve metabolites in a complex mixture like urine. mdpi.com

| Strategy | Reagent(s) | Analytical Method | Purpose | Reference |

|---|---|---|---|---|

| Silylation | MSTFA with 1% TMCS | GC-MS | Increases volatility and thermal stability. | nih.gov |

| Isotopic Tagging | 15N-ethanolamine | LC-NMR (HSQC) | Introduces an NMR-active label for improved detection and identification. | mdpi.com |

Isotopic Labeling Techniques for Metabolic Tracing Research on this compound

Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing dynamic information that complements static metabolomic snapshots. bitesizebio.comcreative-proteomics.com While specific studies detailing the isotopic labeling of 4-DTA are not prominent, the principles of metabolic tracing can be directly applied.

Metabolic tracing involves introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system. thermofisher.commdpi.com These labeled precursors are metabolized by the cells, and the resulting labeled products are detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comdoi.org

For 4-DTA, which is a proposed product of L-threonine metabolism, a metabolic tracing experiment could involve the following: nih.govmdpi.com

Precursor Selection : Cells or organisms would be supplied with L-threonine labeled with stable isotopes, such as uniformly ¹³C-labeled L-threonine ([U-¹³C₄]-Threonine).

Incorporation : The labeled threonine would enter its natural metabolic pathways. If the proposed pathway is active, the ¹³C atoms will be incorporated into the carbon skeleton of 4-DTA.

Detection and Analysis : Metabolites would be extracted and analyzed by high-resolution MS or NMR. The detection of a ¹³C-labeled 4-DTA isotopologue with a specific mass shift would confirm its origin from threonine and allow for the quantification of pathway flux. mdpi.comdoi.org

The synthesis of an isotopically labeled 4-DTA standard would be essential for these studies to confirm the identity of the labeled metabolite observed in the biological sample. This could be achieved by applying the synthetic methods described in section 2.1 to an isotopically labeled precursor, such as labeled crotonic acid.

Biosynthesis, Catabolism, and Metabolic Pathways of 4 Deoxythreonic Acid

Precursor-Product Relationships in 4-Deoxythreonic Acid Biogenesis

This compound, an endogenous metabolite identified in human urine, is understood to originate from the metabolic breakdown of L-threonine. nih.govnih.gov L-threonine is an essential proteinogenic amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. wikipedia.org In various metabolic processes, L-threonine serves as a starting material for the synthesis of other compounds. nih.gov The metabolic pathway leading to this compound is a component of L-threonine's broader catabolism. nih.gov L-threonine is classified as a ketogenic amino acid, as its degradation yields products that can be converted into ketone bodies or enter central energy-producing pathways like the Krebs cycle. nih.gov

A postulated pathway suggests that the biogenesis of this compound from L-threonine begins with a deamination step. nih.gov This initial transformation is catalyzed by the enzyme threonine deaminase, which converts L-threonine into the intermediate compound 2-keto-3-hydroxybutyrate. nih.govresearchgate.net This intermediate is then further metabolized to produce this compound. nih.gov

| Precursor | Product | Key Enzyme |

| L-Threonine | 2-keto-3-hydroxybutyrate | Threonine deaminase |

| 2-keto-3-hydroxybutyrate | This compound | Uncharacterized Reductase |

This table outlines the direct precursor-product relationship in the biogenesis of this compound.

While L-threonine has three primary degradation routes that primarily produce acetyl-CoA for the Krebs cycle or precursors for other amino acids like isoleucine, the formation of this compound represents another potential metabolic fate. nih.gov The pathway proceeding through a 2-keto-3-hydroxybutyrate intermediate is considered a postulated route for the production of this compound in human metabolism. nih.gov

This specific pathway may exhibit stereospecificity, as the corresponding stereoisomer, 4-deoxyerythronic acid, which could also theoretically be formed, is often absent or present in concentrations below detection limits in human urine samples. nih.gov This suggests that the enzymatic processes involved favor the formation of the "threo" configuration found in this compound. nih.gov

Enzymatic Transformations Leading to or Involving this compound

The final step in the biosynthesis of this compound from its keto-acid precursor is an enzymatic reduction. nih.gov This reaction is catalyzed by an enzyme referred to as a reductase. nih.gov Enzymatic reductions are common in metabolic pathways and typically involve the transfer of a hydride ion (H-) from a cofactor, such as NADH or NADPH, to the substrate. researchgate.net While the specific reductase responsible for converting 2-keto-3-hydroxybutyrate to this compound has not been fully characterized, its action is crucial for the formation of the final product. nih.gov The process is a key example of biocatalysis, where the inherent selectivity of enzymes dictates the structure of the resulting molecule. researchgate.netrsc.org

The primary intermediary metabolite identified in the pathway from L-threonine to this compound is 2-keto-3-hydroxybutyrate. nih.gov The formation of this intermediate is a critical step that follows the initial deamination of L-threonine. nih.gov

Pathway Summary:

L-Threonine: The starting precursor molecule. nih.gov

Deamination: The enzyme threonine deaminase removes the amino group from L-threonine. nih.gov

2-keto-3-hydroxybutyrate: The resulting α-keto acid intermediate. nih.gov

Reduction: An uncharacterized reductase enzyme catalyzes the reduction of the keto group. nih.gov

This compound: The final product of the pathway. nih.gov

| Step | Reactant | Enzyme | Product |

| 1 | L-Threonine | Threonine deaminase | 2-keto-3-hydroxybutyrate |

| 2 | 2-keto-3-hydroxybutyrate | Reductase | This compound |

This table details the sequential enzymatic transformations and key intermediary metabolite in the threonine-derived pathway.

Integration of this compound Metabolism within Broader Biological Pathways

The metabolism of this compound is intrinsically linked to central energy metabolism through its precursor, L-threonine. nih.gov As a ketogenic amino acid, L-threonine's major catabolic pathways ultimately generate acetyl-CoA. nih.gov Acetyl-CoA is a pivotal molecule in intermediary metabolism, serving as the primary entry point for carbon atoms into the tricarboxylic acid (TCA), or Krebs, cycle. nih.govnih.gov The TCA cycle is the core pathway for cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP, the main energy currency of the cell. nih.gov

Therefore, the biosynthesis of this compound represents a minor branch from the major catabolic routes of L-threonine. While most L-threonine is degraded to fuel the TCA cycle, a portion is diverted to produce metabolites like this compound. nih.gov This connection illustrates how the metabolism of a specific, low-concentration metabolite is integrated with the high-flux pathways that govern cellular energy production. nih.gov

Connections to Central Carbon Metabolism and Energy Production

This compound is linked to central carbon metabolism primarily through its precursor, the essential amino acid L-threonine. nih.gov Central carbon metabolism, which encompasses glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, is fundamental for energy production and providing precursors for biosynthesis. plos.org L-threonine is categorized as a ketogenic amino acid, meaning its breakdown can generate ketone bodies and their precursors. nih.gov The catabolism of L-threonine yields products that are capable of entering energy-producing metabolic pathways such as the Krebs cycle. nih.gov

One of the major degradation pathways for threonine produces acetyl-CoA, a primary molecule that fuels the Krebs cycle for cellular energy production. nih.gov The proposed metabolic synthesis of this compound begins with the catabolism of L-threonine. nih.govmdpi.com This pathway involves the deamination of threonine to form (3S)-hydroxy-2-oxobutanoic acid (also known as 2-keto-3-hydroxybutyrate), which is then reduced to create this compound. nih.govmdpi.com By being a product of L-threonine's breakdown, this compound is inherently connected to the metabolic flux of amino acids that feed into the central energy pathways of the cell.

The significance of metabolites in energy metabolism is underscored by research into various health conditions. For instance, metabolites of the TCA cycle, such as succinic acid and fumaric acid, are recognized for their roles in cellular energy and have been studied in relation to pulmonary diseases. plos.org While this compound itself is not a direct intermediate of the Krebs cycle, its synthesis from a ketogenic amino acid illustrates a direct link to the metabolic pool that supplies the cycle. nih.gov

Table 1: Metabolic Link between L-Threonine and Central Carbon Metabolism

| Precursor | Key Intermediate | Entry Point to Central Metabolism | Metabolic Significance |

| L-Threonine | Acetyl-CoA | Krebs Cycle | Major source of carbon atoms for energy production. nih.gov |

| L-Threonine | 2-keto-3-hydroxybutyrate | Precursor to this compound | Links amino acid catabolism to the formation of sugar acids. nih.gov |

Role in Amino Acid Utilization and Nitrogen Balance

The biosynthesis of this compound is fundamentally tied to the utilization of the amino acid L-threonine. nih.gov The proposed pathway for its formation is a branch of L-threonine catabolism, initiating with a deamination step catalyzed by the enzyme threonine deaminase. nih.gov This reaction removes the amino group from L-threonine, producing 2-keto-3-hydroxybutyrate and releasing ammonia. nih.gov The subsequent reduction of 2-keto-3-hydroxybutyrate by a reductase enzyme yields this compound. nih.gov

This process is a clear example of amino acid utilization, where L-threonine is broken down rather than being used for protein synthesis. The deamination of threonine is a critical step that commits the carbon skeleton of the amino acid to other metabolic fates, in this case, the formation of a sugar acid. nih.gov

Nitrogen balance is a measure of nitrogen input minus nitrogen output and is heavily influenced by protein and amino acid metabolism. mdpi.com When amino acids like threonine are catabolized for energy or to produce other molecules, their nitrogen is removed and must be processed by the body, primarily through the urea (B33335) cycle, for excretion. An increase in the catabolism of amino acids, which would lead to the production of metabolites like this compound, contributes to the pool of nitrogen that the body must excrete to maintain nitrogen balance. mdpi.com In states of increased protein catabolism, such as critical illness, the breakdown of amino acids is accelerated, which can lead to a negative nitrogen balance if not properly managed. mdpi.com Therefore, the metabolic pathway that produces this compound is an integral part of the broader physiological processes governing amino acid utilization and the maintenance of nitrogen homeostasis.

Table 2: Proposed Pathway of this compound Formation from L-Threonine

| Step | Substrate | Enzyme | Product | Metabolic Consequence |

| 1 | L-Threonine | Threonine deaminase | 2-keto-3-hydroxybutyrate + Ammonia | Deamination of an essential amino acid, release of nitrogen. nih.gov |

| 2 | 2-keto-3-hydroxybutyrate | Reductase | This compound | Formation of a sugar acid from an amino acid carbon skeleton. nih.gov |

Advanced Analytical and Methodological Approaches in 4 Deoxythreonic Acid Research

Chromatographic Techniques for Separation and Enrichment of 4-Deoxythreonic Acid

Chromatographic methods are fundamental for isolating this compound from complex biological matrices, thereby enabling its precise analysis. The choice of technique is dictated by the physicochemical properties of the compound and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of this compound, particularly from intricate biofluids such as urine. youtube.comnih.gov The combination of HPLC with other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful strategy for the unequivocal identification of this low-concentration metabolite. youtube.comnih.gov

A notable application of HPLC in this compound research involves a chromatogram-resolved NMR approach to identify it in human urine. youtube.com In this method, reversed-phase chromatography was employed to fractionate the urine sample prior to NMR analysis. This pre-fractionation step is crucial for reducing the complexity of the biofluid, which in turn enhances the spectral resolution for the detection of less abundant metabolites. youtube.com

Detailed research findings have established a specific HPLC protocol for the effective fractionation of this compound. The separation was achieved using a system that combined two different C18 columns to increase the loading capacity, coupled with a gradient elution program. youtube.com

Table 1: HPLC Parameters for this compound Fractionation youtube.com

| Parameter | Specification |

|---|---|

| Columns | 150 mm × 4.6 mm Hypersil Gold AQ C18 and 250 mm × 2.1 mm Beta Basic-18 connected in series |

| Mobile Phase A | H₂O with 0.1% formic acid |

| Mobile Phase B | CH₃OH |

| Gradient Elution | - 60% A / 40% B for 25 min

|

| Flow Rate | 250 µL/min |

| Injection Volume | 500 µL |

This HPLC methodology successfully isolated this compound, allowing for its subsequent identification and structural elucidation by NMR spectroscopy. youtube.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation technique for highly polar and hydrophilic compounds, a category to which this compound belongs. metbio.netnih.gov HILIC operates with a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. metbio.net This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

While specific applications of HILIC for the direct analysis of this compound are not yet widely detailed in the literature, its use has been recommended as a potentially superior alternative to reversed-phase HPLC for separating polar metabolites from complex samples like urine. youtube.comnih.gov The rationale is that HILIC can provide better separation efficiency for compounds that are poorly retained on traditional C18 columns. metbio.net For the analysis of other polar organic acids and sugars, HILIC has demonstrated significant advantages. shodexhplc.comshodexhplc.com

Table 2: General Principles of HILIC for Polar Metabolite Analysis metbio.net

| Aspect | Description |

|---|---|

| Stationary Phase | Hydrophilic materials such as bare silica, or bonded phases with diol, amino, or zwitterionic functionalities. |

| Mobile Phase | High percentage of a water-miscible organic solvent (e.g., 50-95% acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate). |

| Retention Mechanism | Primarily partitioning of the analyte between the mobile phase and a water-enriched layer on the stationary phase surface. Secondary electrostatic interactions can also play a role. |

| Advantages for Polar Analytes | Improved retention and resolution compared to reversed-phase chromatography. The high organic content of the mobile phase can also enhance sensitivity in mass spectrometry detection. |

Given the polar nature of this compound, HILIC represents a promising avenue for future research, potentially offering enhanced separation from other urinary metabolites and improved analytical sensitivity. nih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for the identification and quantification of small, volatile, and thermally stable metabolites, including organic acids like this compound. gcms.cz Due to the low volatility of this compound, a derivatization step is essential prior to GC analysis. youtube.comnih.gov This process chemically modifies the analyte to increase its volatility and thermal stability.

The most common derivatization strategy for organic acids is a two-step process: methoximation followed by trimethylsilylation (TMS). youtube.comnih.govthermofisher.com Methoximation converts aldehyde and keto groups to their oxime derivatives, which prevents the formation of multiple derivatives from tautomers. youtube.com The subsequent trimethylsilylation replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) group, significantly increasing the volatility of the molecule. nih.gov

Table 3: Typical Derivatization and GC-MS Parameters for Organic Acid Analysis

| Parameter | Specification |

|---|---|

| Derivatization Step 1 (Methoximation) | Reaction with methoxyamine hydrochloride in pyridine. youtube.commdpi.com |

| Derivatization Step 2 (Silylation) | Reaction with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.gov |

| GC Column | Typically a low-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. drugbank.com |

| Carrier Gas | Helium at a constant flow rate. mdpi.com |

| Temperature Program | A temperature gradient is used to separate compounds based on their boiling points, for example, starting at a lower temperature and ramping up to a higher temperature. thermofisher.com |

| Detection | Mass spectrometry (MS), often in scan mode for identification or selected ion monitoring (SIM)/multiple reaction monitoring (MRM) for quantification. shimadzu.com |

GC-MS analysis of trimethylsilylated urine extracts has successfully identified and quantified this compound, confirming its presence in both normal adults and neonates. gcms.cz

Spectroscopic Characterization and Quantification of this compound

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for identifying and quantifying metabolites in complex biological samples, often without the need for extensive sample preparation. youtube.comnih.gov Its non-destructive nature and ability to provide detailed structural information make it highly suitable for the study of this compound. youtube.comnih.gov

The identification of this compound in human urine was conclusively achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. youtube.com Techniques such as selective Total Correlation Spectroscopy (TOCSY) were instrumental in elucidating the structure of the molecule ab initio from a complex urine fraction. youtube.com The structural confirmation was then solidified by spiking the biological sample with a synthesized standard of this compound and observing the corresponding signal enhancement in the NMR spectrum. youtube.com

Research has provided detailed chemical shift assignments for this compound, which are crucial for its identification in NMR spectra of biofluids. youtube.com

Table 4: ¹H and ¹³C NMR Chemical Shift Assignments for this compound youtube.com

| Carbon/Proton Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | - | 178.68 |

| CH (C2) | 3.85 | 75.91 |

| CH (C3) | 4.06 | 68.57 |

| CH₃ (C4) | 1.24 | 18.26 |

Note: Spectra were referenced to the TSP peak at 0.00 ppm for both proton and carbon. Samples were measured in D₂O at a biological pH of 7.0.

These reference data are invaluable for the accurate identification and subsequent quantification of this compound in metabolomics studies.

Proton NMR (¹H NMR) spectroscopy is a dominant platform in the field of metabolomics for profiling the metabolic composition of biofluids like urine. youtube.comnih.gov This is due to the high sensitivity of the ¹H nucleus and the wealth of information contained in a ¹H NMR spectrum. youtube.com The analysis of human urine by ¹H NMR reveals a multitude of detectable and quantifiable metabolites, providing a snapshot of the body's physiological state. youtube.comnih.gov

The identification of this compound in the ¹H NMR spectrum of human urine highlights the capability of this technique to detect even low-concentration endogenous metabolites. youtube.comnih.gov However, a significant challenge in the ¹H NMR analysis of biofluids is the extensive overlap of signals from numerous metabolites. youtube.com For instance, the methyl signal of this compound resonates in a region where other common metabolites, such as 3-hydroxybutanoic acid, also have signals, making unambiguous assignment difficult from a simple 1D spectrum. youtube.com

To overcome these challenges, a hyphenated approach, such as HPLC-NMR, is often employed. youtube.comnih.gov By first separating the components of the biofluid with HPLC and then collecting fractions for NMR analysis, the spectral complexity is greatly reduced. youtube.com This approach, combined with the use of cryogenically cooled NMR probes for enhanced sensitivity, has enabled the definitive identification and characterization of this compound in human urine. youtube.comnih.gov Furthermore, ¹H NMR has been used to demonstrate that this compound is a normal component of human urine, while its diastereomer, 4-deoxyerythronic acid, is either absent or present at very low concentrations. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Identification and Quantification

Selective TOCSY Experiments in this compound Characterization

In the characterization of this compound (4-DTA), particularly within complex biological fluids like urine, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. However, the ¹H NMR spectrum of urine is notoriously crowded due to the presence of numerous metabolites, leading to extensive peak overlap. This complexity makes the unambiguous identification of low-concentration species such as 4-DTA challenging.

Selective Total Correlation Spectroscopy (TOCSY) experiments provide a solution to this problem by isolating specific networks of coupled protons (spin systems). In a selective 1D-TOCSY experiment, a specific proton resonance is selectively excited. Through a process called isotropic mixing, magnetization is transferred to all other protons that are scalar-coupled within the same molecule. This generates a subspectrum containing only the signals from that particular molecule, effectively acting as a form of "spectroscopic chromatography."

This technique was instrumental in the ab initio structure elucidation of 4-DTA in human urine. nih.gov Researchers utilized selective TOCSY to differentiate 4-DTA from its diastereomer, 4-deoxyerythronic acid. By irradiating a specific doublet resonance in the NMR spectrum (at 1.23 ppm), they were able to generate a clean subspectrum showing all the correlated protons of 4-DTA. nih.gov To confirm the identification, the experiment was repeated after spiking the urine sample with synthesized 4-DTA, which resulted in a positive match and confirmed the structure. nih.gov This approach provides strong structural confirmation without the need for complete chromatographic separation of the isomers. nih.gov

| Parameter | Description | Application in 4-DTA Analysis |

| Technique | Selective 1D-TOCSY | Isolates the proton spin system of a target molecule from a complex mixture. |

| Target Resonance | Doublet at 1.23 ppm | Selectively excited to generate the subspectrum of 4-DTA. |

| Outcome | Generation of a clean subspectrum | Allowed for the unambiguous identification of all proton resonances belonging to 4-DTA. |

| Confirmation | Spiking with synthesized standard | Confirmed the structural assignment by matching the TOCSY spectrum of the standard. |

| Advantage | Structural elucidation and isomer differentiation | Successfully distinguished this compound from 4-deoxyerythronic acid in urine. nih.gov |

Methodological Advancements for Enhanced NMR Detection of this compound

The detection of low-abundance metabolites like 4-DTA is fundamentally limited by the sensitivity and resolution of analytical techniques. Several methodological advancements in NMR spectroscopy have been developed to address these challenges.

One key advancement is the use of hyphenated techniques, such as High-Performance Liquid Chromatography-NMR (HPLC-NMR) spectroscopy. This approach combines the superior separation capabilities of HPLC with the structural elucidation power of NMR. For 4-DTA analysis, urine samples were first fractionated using HPLC. nih.govnih.gov Collecting multiple fractions containing the target analyte and pre-concentrating them before NMR analysis significantly boosts the signal-to-noise ratio. nih.gov This method, combined with the use of a cryogenically cooled NMR probe, provides the high-resolution detection and good sensitivity necessary to identify previously unobserved metabolites like 4-DTA in a complex ¹H NMR spectrum. nih.gov Further improvements are anticipated through the use of Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are expected to provide better separation of polar metabolites. nih.gov

Other advancements in NMR technology that enhance detection capabilities include:

Higher Magnetic Field Strengths: Increase both sensitivity and spectral dispersion, reducing signal overlap.

Cryogenic Probes: Dramatically reduce thermal noise in the detector electronics, leading to a 3-4 fold increase in sensitivity.

Pure Shift NMR Techniques: Methods like PSYCHE (Pure Shift Yielded by Chirp Excitation) can simplify complex spectra by collapsing proton multiplets into single sharp peaks, greatly enhancing resolution.

These advancements are critical for metabolomics research, as they enable the detection and certain identification of metabolites that are present at very low concentrations but may hold significant biological importance. nih.gov

Mass Spectrometry (MS) Techniques in this compound Profiling

Mass spectrometry is a cornerstone of metabolic profiling due to its exceptional sensitivity and selectivity. Various MS-based platforms are utilized for the analysis of 4-DTA and other organic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the profiling of urinary organic acids, including deoxytetronic acids like 4-DTA. researchgate.net The methodology requires that the non-volatile organic acids be converted into volatile and thermally stable derivatives before analysis. metbio.netjeol.com This is typically achieved through a two-step derivatization process, often involving oximation to protect keto-groups followed by silylation (e.g., using MSTFA) to convert acidic protons into trimethylsilyl (TMS) esters and ethers. jeol.comnih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for compound identification by comparison to spectral libraries. metbio.net GC-MS has been successfully used to identify and quantify this compound, 4-deoxyerythronic acid, and other related compounds in urine from adults and neonates. researchgate.net

| Step | Procedure | Purpose |

| 1. Extraction | Liquid-liquid extraction (e.g., with ethyl acetate) or anion-exchange. | To isolate organic acids from the aqueous urine matrix. researchgate.netnih.gov |

| 2. Derivatization | Oximation followed by Trimethylsilylation (TMS). | To increase the volatility and thermal stability of the organic acids for GC analysis. jeol.com |

| 3. Separation | Gas Chromatography (GC). | To separate the derivatized organic acids based on their physicochemical properties. |

| 4. Detection | Mass Spectrometry (MS). | To ionize, fragment, and detect the compounds, providing a characteristic mass spectrum for identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform for metabolomics that is particularly well-suited for the analysis of polar and non-volatile compounds like 4-DTA without the need for derivatization. srainstruments.com In this technique, metabolites are separated by liquid chromatography, often using reversed-phase (for less polar compounds) or HILIC (for polar compounds) columns, before being introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization source used in LC-MS-based metabolomics, as it is a "soft" ionization technique that typically produces intact molecular ions (e.g., [M-H]⁻ in negative ion mode for acids), which provides molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion, yielding structural information for more confident identification. LC-MS offers high sensitivity and throughput for both targeted quantification of specific metabolites and untargeted profiling to discover metabolic changes.

Direct Flow Injection Mass Spectrometry (DFI/LC-MS/MS) for Metabolite Identification

Direct Flow Injection Mass Spectrometry, also known as Direct Infusion Mass Spectrometry (DIMS), is a high-throughput technique for obtaining a rapid metabolic snapshot of a biological sample. In DFI-MS, the sample is infused directly into the mass spectrometer's ion source without prior chromatographic separation. This approach is extremely fast, allowing for the analysis of a sample in under a minute.

While DFI-MS does not separate isomers, its coupling with high-resolution mass spectrometers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers allows for the assignment of unambiguous molecular formulas based on highly accurate mass measurements. researchgate.net It is a valuable tool for untargeted metabolomics, providing a comprehensive profile of all ionizable molecules in a sample and enabling the rapid identification of changes in the metabolome.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Metabolomic Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a technique for elemental analysis, capable of detecting metals, metalloids, and some non-metals at ultra-trace levels. researchgate.netfrontiersin.org In the context of metabolomics, ICP-MS is not used to directly detect and identify organic molecules like this compound. Instead, it plays a complementary role in the emerging field of "metallomics."

ICP-MS can be used to quantify the elemental composition of a sample, providing insights into ion and metal homeostasis. nih.gov This information can be correlated with data from other platforms like GC-MS or LC-MS. nih.gov For example, changes in the levels of certain metal ions can be linked to alterations in enzymatic pathways or the concentrations of specific organic metabolites. By coupling liquid chromatography to ICP-MS (LC-ICP-MS), it is possible to perform speciation analysis, for instance, to quantify organometallic metabolites. springernature.com Therefore, while not a direct tool for profiling organic acids, ICP-MS provides an additional layer of information that contributes to a more holistic understanding of the metabolic system. nih.gov

Multi-Platform Metabolomics for Comprehensive Analysis of this compound and Related Metabolites

The comprehensive analysis of this compound and its associated metabolic pathways necessitates the use of multi-platform metabolomics. This approach leverages the strengths of various analytical techniques to overcome the limitations of any single method, thereby providing a more complete picture of the metabolome. The combination of separation techniques like chromatography with detection technologies such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is particularly powerful for identifying and quantifying low-concentration metabolites like this compound in complex biological matrices. nih.gov

A key strategy in the study of this compound involves the integration of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy. nih.gov This hyphenated technique, often referred to as HPLC-NMR, allows for the physical separation of metabolites in a sample prior to their structural elucidation by NMR. This is especially crucial for biofluids such as urine, where extensive peak overlap from numerous compounds can obscure the signals of less abundant molecules. nih.gov By fractionating the sample with HPLC, researchers can isolate this compound from other structurally similar compounds, such as 3-hydroxybutanoic acid, which has resonances in the same spectral region. nih.gov The subsequent analysis of these fractions using a cryogenically cooled NMR probe enhances sensitivity, enabling the unequivocal identification of this compound. nih.gov

In addition to HPLC-NMR, a broader multi-platform approach often incorporates both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), alongside NMR. While GC-MS is highly effective for volatile and thermally stable compounds, LC-MS is better suited for a wider range of polar and non-polar metabolites. These mass spectrometry-based techniques provide high sensitivity and are capable of detecting a vast number of metabolites. When combined with the structural information provided by NMR, a more robust and comprehensive dataset is generated. For instance, while GC-MS has been used to identify this compound as a potential biomarker, its definitive identification in complex samples like urine has been greatly facilitated by the complementary use of HPLC and NMR. nih.gov

The table below summarizes the key analytical platforms used in the comprehensive analysis of this compound.

| Analytical Platform | Principle | Strengths in this compound Analysis |

| HPLC-NMR | Combines the separation power of HPLC with the structural elucidation capabilities of NMR. | Facilitates the unequivocal identification of low-concentration this compound in complex samples by resolving peak overlap. nih.gov |

| GC-MS | Separates volatile compounds based on their boiling points and fragments them for mass analysis. | Has been used to identify this compound and its diastereomer, 4-deoxyerythronic acid, as potential biomarkers. nih.gov |

| LC-MS | Separates compounds based on their interactions with a stationary phase and detects them by mass. | Offers high sensitivity and is suitable for a wide range of metabolites, complementing GC-MS and NMR data. |

Computational and Statistical Methodologies in this compound Metabolomics Data Analysis

The large and complex datasets generated by multi-platform metabolomics studies on this compound require sophisticated computational and statistical methodologies for data processing, analysis, and interpretation. researchgate.net These methods are essential for extracting meaningful biological insights from the subtle metabolic variations observed in large sample cohorts. nih.govnih.gov

The initial step in data analysis involves preprocessing the raw data from analytical platforms like MS and NMR. This includes noise reduction, baseline correction, peak picking, and alignment. Following preprocessing, a variety of statistical techniques can be applied to analyze the metabolomics data. researchgate.net These can be broadly categorized into unsupervised and supervised learning methods. researchgate.net

Unsupervised methods, such as Principal Component Analysis (PCA), are used to explore the data and identify any inherent clustering or patterns without prior knowledge of the sample groups. mdpi.com PCA can be used as a quality control step to detect outliers and observe trends within the data. mdpi.com Supervised methods, on the other hand, are employed when the sample groups are known, with the goal of identifying metabolites that differ significantly between them. Techniques like Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are commonly used to model the relationship between metabolite concentrations and specific conditions, such as a disease state.

In the context of this compound research, these multivariate statistical methods are crucial for discerning its role as a potential biomarker. nih.gov For instance, by comparing the metabolomic profiles of different sample groups, researchers can identify statistically significant changes in the levels of this compound and related metabolites.

Furthermore, more advanced statistical frameworks may be applied to integrate data from different omics platforms and to identify associations between metabolites and other factors. A "meet-in-the-middle" approach, for example, utilizes multivariate linear and logistic regressions to link metabolic changes to exposures or outcomes while adjusting for confounding variables. nih.gov Pathway analysis is another critical computational method that helps to place the identified metabolites into a biological context. researchgate.net By mapping the significantly altered metabolites, including this compound, onto known metabolic pathways, researchers can gain a deeper understanding of the underlying biological processes.

The table below outlines some of the key computational and statistical methodologies used in the analysis of this compound metabolomics data.

| Methodology | Type | Purpose in this compound Research |

| Principal Component Analysis (PCA) | Unsupervised Learning | Data quality control, outlier detection, and identification of natural clustering in metabolomics datasets. mdpi.com |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised Learning | To identify and model the metabolites, including this compound, that contribute to the separation between predefined sample groups. |

| Multivariate Regression Analysis | Statistical Modeling | To identify associations between this compound levels and specific exposures or clinical outcomes, adjusting for potential confounders. nih.gov |

| Pathway Analysis | Biological Interpretation | To understand the biological significance of changes in this compound by mapping it onto known metabolic pathways. researchgate.net |

Biological Relevance and Systemic Implications of 4 Deoxythreonic Acid

Occurrence and Distribution of 4-Deoxythreonic Acid in Biological Matrices

Presence and Relative Abundance in Human Urine

This compound is a naturally occurring, endogenous metabolite found in human urine. nih.govsemanticscholar.orgnih.gov It is considered a relatively low-concentration metabolite in healthy individuals. nih.govsemanticscholar.orgnih.gov Its presence in urine is a result of the catabolism of the essential amino acid L-threonine. nih.gov The metabolic pathway is thought to involve a deamination step catalyzed by the enzyme threonine deaminase, which produces 2-keto-3-hydroxybutyrate. This intermediate is then acted upon by a reductase to form this compound. nih.gov While a number of metabolites (typically 50-100) are readily detectable in urine through techniques like Nuclear Magnetic Resonance (NMR), this compound is among a much larger number of lower concentration species. nih.govnih.gov The identification of such low-abundance metabolites is considered important as they may be more specific to certain disease states. nih.govnih.gov

Comparative Analysis with Diastereomers (e.g., 4-Deoxyerythronic Acid) in Biological Fluids

This compound has a diastereomer, 4-Deoxyerythronic acid, which is also a product of L-threonine metabolism. nih.gov However, studies of human urine have shown a significant difference in their relative abundance. While this compound is a consistent component of normal human urine, 4-Deoxyerythronic acid is often either completely absent or present in quantities below the level of detection by NMR spectroscopy in healthy subjects. nih.gov This suggests a possible stereospecificity in the metabolic pathway of L-threonine in humans. nih.gov

In contrast to the findings in healthy individuals, some research has noted the presence of both this compound and 4-Deoxyerythronic acid in certain pathological conditions. For instance, both have been reported as potential biomarkers for type 1 diabetes. nih.gov Furthermore, a study on metabolic signatures of gestational weight gain found that both urinary 4-Deoxyerythronic acid and this compound were positively correlated with Body Mass Index (BMI). researchgate.net

| Compound | Presence in Healthy Human Urine | Correlation with BMI |

| This compound | Consistently present in low concentrations | Positive |

| 4-Deoxyerythronic acid | Absent or present in very low concentrations | Positive |

Detection in Animal Models and Other Organisms

The metabolic pathway for the production of this compound and 4-Deoxyerythronic acid from L-threonine has been postulated based on findings in animal models. nih.gov L-threonine is a ketogenic amino acid, and its breakdown yields products that can enter energy-producing pathways like the Krebs cycle. nih.gov Studies in rats have examined the effects of dietary protein content on threonine metabolism, noting changes in the activity of enzymes like threonine dehydrogenase and serine-threonine dehydratase in the liver and kidney. nih.gov Metabolomic studies in aged rats have also identified changes in the levels of various amino acids, including threonine, in different brain regions, indicating age-related shifts in amino acid metabolism. imrpress.com

Associations of this compound Levels with Physiological States and Biological Processes

Metabolic Signatures Related to Age and Sex in Human Populations

The scientific literature on the specific variations of this compound levels with age and sex in the general healthy human population is limited. However, some studies provide indirect evidence of such associations.

A metabolomics study investigating age-specific urinary signatures in patients with major depressive disorder identified this compound as one of six key metabolites that could distinguish young patients (18–29 years old) from healthy controls. nih.gov This suggests that the metabolism of this compound may differ in younger populations, at least in the context of certain health conditions. General metabolomic studies have noted that the urinary organic acid profile can vary with age. researchgate.netdergipark.org.tr For its diastereomer, 4-Deoxyerythronic acid, an inverse association with age has been observed in adults. researchgate.net

Regarding sex-based differences, a comprehensive analysis of diet-metabolite associations in a cohort that was 65% female did not specifically highlight this compound as a sexually dimorphic marker. semanticscholar.org However, broader studies on the human metabolome have shown that age and sex are significant factors that can influence the levels of various metabolites in biofluids. nih.gov

Summary of Findings on Age-Related Metabolites

| Study Focus | Age Group | Key Finding Related to this compound or its Diastereomer |

| Major Depressive Disorder nih.gov | Young Adults (18-29) | This compound was a differential metabolite compared to healthy controls. |

| General Adult Population researchgate.net | Adults | 4-Deoxyerythronic acid was found to be inversely associated with age. |

Metabolic Alterations in the Context of Diet and Nutritional Interventions

Direct evidence from clinical trials specifically detailing the impact of dietary interventions on urinary this compound levels is not extensively available in the current scientific literature. However, as a catabolite of the essential amino acid L-threonine, its levels are logically linked to protein intake.

One study confirmed the presence of this compound in the urine of healthy individuals with different dietary patterns, though the specific impact of these diets was not detailed. nih.gov Research on the effects of high versus low protein diets on the urinary metabolome has identified changes in markers like trimethylamine-N-oxide (TMAO), creatine, and citric acid, but did not report on this compound. mdpi.com Similarly, studies investigating urinary biomarkers of meat consumption have focused on compounds like 1-methylhistidine and 3-methylhistidine. nih.govsemanticscholar.orgnih.govresearchgate.net

A clinical trial on L-threonine supplementation in healthy adult males focused on plasma concentrations of L-threonine and its metabolite L-2-aminobutylate, and did not measure urinary this compound. nih.govresearchgate.net Animal studies have shown that dietary protein content does affect threonine metabolism and the activity of related enzymes. nih.gov Given that L-threonine is an essential amino acid obtained from dietary protein, it is plausible that diets varying in protein content, such as high-protein, vegetarian, or ketogenic diets, would influence the urinary excretion of its catabolites, including this compound. However, specific studies to confirm and quantify this relationship in humans are lacking.

Correlation with Mutant Isocitrate Dehydrogenase Activity in Metabolic Studies

Recent metabolomic studies have uncovered a significant correlation between the presence of this compound and mutations in the isocitrate dehydrogenase (IDH) enzymes. Specifically, research in acute myeloid leukemia (AML) has demonstrated that mutations in IDH1 and IDH2 lead to a novel metabolic function, resulting in the production and elevation of specific metabolites.

Mutant IDH enzymes acquire a neomorphic activity, meaning they catalyze a new reaction: the reduction of α-ketoglutarate to produce an oncometabolite, 2-hydroxyglutarate (2-HG). researchgate.net Alongside the elevation of 2-HG, studies have unexpectedly found that plasma levels of this compound (also referred to as (2R,3S)-dihydroxybutanoic acid or 2,3-DHBA) are also significantly elevated in AML patients with IDH1 or IDH2 mutations compared to those with the wild-type (non-mutated) enzymes. researchgate.net

Further investigation revealed a highly statistically significant correlation between the plasma levels of 2-HG and this compound (p < 0.0001). researchgate.net This strong correlation suggests that the production of this compound is not an unrelated metabolic event but is instead a direct or indirect consequence of the mutant IDH1/2 metabolic activity. researchgate.net This finding has positioned this compound as a metabolite of interest in cancers characterized by IDH mutations, potentially serving as a complementary biomarker to 2-HG for monitoring enzyme activity and disease state.

Table 1: Correlation of Metabolites with Mutant IDH Status in AML Patients

| Metabolite | Status in IDH1/2 Mutated AML | Statistical Significance (p-value) | Correlation with 2-HG | Reference |

|---|---|---|---|---|

| 2-hydroxyglutarate (2-HG) | Elevated | < 0.0001 | - | researchgate.net |

| This compound (2,3-DHBA) | Elevated | < 0.0001 | rs = 0.569 | researchgate.net |

Investigation as a Metabolic Indicator in Systemic Oxidative Stress and Inflammation Studies

This compound is being investigated for its potential role as an indicator of systemic metabolic disturbances, including those associated with oxidative stress and inflammation. Overweight and obese states, particularly during pregnancy, are linked to low-grade chronic inflammation, lipotoxicity, and oxidative stress. researchgate.net These conditions can lead to complications such as hypertensive disorders of pregnancy (HDP), which are associated with distinct metabolic perturbations. researchgate.net

Metabolic profiling studies in pregnant women have shown that those who develop HDP exhibit metabolic shifts related to inflammation and oxidative stress. researchgate.net While direct studies linking this compound to these states are emerging, research on its diastereomer, 4-deoxyerythronic acid, has shown a relationship with Body Mass Index (BMI) during pregnancy. researchgate.net Given that high BMI is a condition often characterized by increased oxidative stress and inflammation, the association of a closely related metabolite suggests that this compound could also serve as a metabolic indicator in these systemic conditions. researchgate.netresearchgate.net The investigation of such metabolites is crucial for understanding the pathophysiology of diseases where metabolic dysregulation, inflammation, and oxidative stress are intertwined. researchgate.net

Links to Amino Acid Metabolism Dysregulation

A primary metabolic origin of this compound is directly linked to the catabolism of the essential amino acid, L-threonine. nih.gov While threonine has several major degradation pathways that feed into the Krebs cycle, an alternative pathway is responsible for the production of this compound. nih.gov This process involves a deamination step, catalyzed by an enzyme like threonine deaminase, which converts L-threonine into 2-keto-3-hydroxybutyrate. nih.gov Subsequently, a reductase enzyme acts on this intermediate to form this compound. nih.gov

This direct connection to L-threonine metabolism makes this compound a potential biomarker for dysregulation in amino acid processing. nih.govnih.gov Imbalances in amino acid metabolism are known to be associated with a variety of pathological states, including inflammation and insulin (B600854) resistance. nih.gov The presence and concentration of this compound in biological fluids like urine can, therefore, provide a window into the activity of specific amino acid catabolic pathways, highlighting potential metabolic shifts or enzymatic dysfunctions. nih.gov Studies have confirmed that this compound is a normal, endogenous human urinary metabolite, suggesting a constant, baseline level of this threonine metabolism pathway. nih.gov

Table 2: Metabolic Pathway of this compound Formation

| Precursor | Intermediate | Enzyme Family Involved | Product | Reference |

|---|---|---|---|---|

| L-Threonine | 2-keto-3-hydroxybutyrate | Deaminase | This compound | nih.gov |

| 2-keto-3-hydroxybutyrate | - | Reductase | This compound | nih.gov |

Association with Gestational Weight Gain and Maternal Metabolic Phenotypes

Metabolomics research is increasingly utilized to identify molecular biomarkers associated with gestational weight gain (GWG) and to understand the underlying pathophysiology. nih.gov Excessive GWG is a significant public health issue linked to adverse health outcomes for both mother and child. nih.gov While several metabolites have been identified in association with GWG, the role of this compound and its isomers is an area of active investigation.

A study focusing on metabolic signatures of GWG in overweight and obese women identified a relationship between urinary levels of 4-deoxyerythronic acid, a diastereomer of this compound, and maternal BMI at different stages of pregnancy. researchgate.net This finding is significant as it demonstrates that metabolites from this class are involved in the metabolic phenotypes associated with maternal body composition and weight gain. Given their close structural relationship, it is plausible that this compound is also associated with these maternal metabolic phenotypes. Identifying such biomarkers is crucial for gaining insight into the dynamic physiological and metabolic changes that occur during pregnancy and contribute to GWG. nih.gov

This compound as a Potential Indicator of Dietary Intake

Beyond its role as an endogenous metabolite, this compound has been identified as a potential biomarker for the consumption of certain foods. hmdb.ca The compound has been detected in various food sources, including poultry such as chicken, and other meats like domestic pig (pork). hmdb.ca Its presence in these foods suggests that urinary or plasma levels of this compound could, in part, reflect dietary intake.

Future Research Directions and Translational Perspectives for 4 Deoxythreonic Acid

Elucidation of Uncharacterized Enzymatic Steps in 4-Deoxythreonic Acid Metabolism

The metabolic origin of this compound is believed to be linked to the catabolism of the essential amino acid L-threonine. nih.govresearchgate.net A postulated pathway, based on animal models, suggests that L-threonine, a ketogenic amino acid, undergoes degradation to produce intermediates that can enter central energy pathways like the Krebs cycle. nih.govresearchgate.net

The proposed biosynthetic route to 4-DTA involves two key steps:

Deamination: The enzyme threonine deaminase is thought to catalyze the deamination of L-threonine, resulting in the formation of 2-keto-3-hydroxybutyrate. nih.gov

Reduction: This intermediate is then acted upon by a reductase enzyme to form this compound. nih.gov

A significant gap in knowledge lies in the specific identity and characteristics of this reductase. The enzyme responsible for the conversion of 2-keto-3-hydroxybutyrate to 4-DTA has not been definitively identified or characterized in human metabolism. Furthermore, this pathway exhibits stereospecificity, as the diastereomer 4-deoxyerythronic acid is either absent or present in very low, often undetectable, concentrations in human urine samples. nih.gov This suggests that the involved reductase is highly specific for producing the (2S,3R)-stereoisomer that is 4-DTA. nih.govnih.gov Future research must focus on identifying this uncharacterized reductase, understanding its kinetics, substrate specificity, and the genetic and regulatory factors that control its expression and activity.

Investigating the Precise Physiological Functions and Regulatory Mechanisms of this compound

While identified as an endogenous human urinary metabolite, the precise physiological role of this compound is not well understood. nih.govebi.ac.uk It is classified as a secondary metabolite, a category of compounds that may not be essential for primary metabolic functions but can serve as important signaling or defense molecules. hmdb.ca Alternatively, some secondary metabolites may simply be byproducts of other metabolic processes. hmdb.ca

Current evidence points towards potential roles as a biomarker. For instance, its diastereomer, 4-deoxyerythronic acid, has been suggested as a potential biomarker for type 1 diabetes. researchgate.net this compound has also been detected in foods such as chicken and pork, raising the possibility that it could serve as a biomarker for the consumption of these specific foods. hmdb.ca However, its function beyond that of a potential biomarker remains an open question. Investigating its interactions with cellular receptors, its influence on enzymatic activities, and its potential role in intracellular or intercellular signaling are critical areas for future research. Understanding the regulatory mechanisms governing its synthesis and degradation, including feedback inhibition or hormonal control, will be essential to unravel its physiological significance.

Development of Standardized Methodologies for High-Throughput Quantification of this compound in Diverse Biological Samples

Accurate and efficient quantification of this compound in various biological matrices is paramount for clinical and research applications. The low endogenous concentration of 4-DTA and extensive peak overlap with other similar metabolites in complex samples like urine present significant analytical challenges. nih.govnih.gov

A successful methodology combining High-Pressure Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy has been developed for the unequivocal identification of 4-DTA in human urine. nih.govnih.gov This approach leverages the separation power of chromatography and the structural-elucidation capability of NMR to overcome the difficulties of direct spectral analysis. nih.gov However, for large-scale clinical and metabolomics studies, high-throughput methods are required. Future development should focus on creating standardized, robust, and automated assays. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are promising avenues. The development of specific analytical standards and certified reference materials will be crucial for ensuring inter-laboratory consistency and the validation of these high-throughput methods.

Table 1: Methodologies for Quantification of this compound

| Parameter | HPLC-NMR Method for Urine Analysis nih.gov | Future High-Throughput Methods (Potential) |

|---|---|---|

| Instrumentation | HPLC system (e.g., Shimadzu) coupled with a cryogenically cooled NMR probe. | Triple Quadrupole or High-Resolution Mass Spectrometers (e.g., LC-MS/MS, GC-MS). |

| Sample Preparation | Centrifugation with filters, lyophilization for concentration. | Automated solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |

| Separation | C18 column with a gradient elution of water (0.1% formic acid) and methanol. | Reversed-phase, ion-exchange, or HILIC columns tailored for polar metabolites. shimadzu.comshimadzu.com |

| Detection | 1D and 2D NMR Spectroscopy (e.g., TOCSY). | Selected Reaction Monitoring (SRM) or high-resolution accurate mass (HRAM) detection. |

| Advantages | Unequivocal structural identification; non-invasive. nih.gov | High sensitivity, high selectivity, short analysis time, suitability for large sample cohorts. |

| Challenges | Time-consuming, requires specialized equipment and expertise, lower throughput. | Ion suppression, need for derivatization (for GC-MS), rigorous validation required. |

Exploration of this compound's Role in Systems Biology and Metabolic Networks

Metabolite profiling is a cornerstone of systems biology, providing a functional readout of the physiological state of an organism. nih.gov The identification of low-concentration metabolites like this compound is particularly valuable, as these molecules may be more specific indicators of particular disease states or metabolic perturbations. nih.govnih.gov

As a product of L-threonine metabolism, 4-DTA is directly linked to amino acid metabolic networks. nih.gov L-threonine itself has several degradation routes, two of which produce acetyl-CoA, a primary fuel for the Krebs cycle. nih.gov Therefore, the pathway leading to 4-DTA represents a branch point from central carbon and nitrogen metabolism. Understanding the flux through this pathway in relation to other metabolic routes is essential for building comprehensive metabolic network models. Future studies should aim to integrate 4-DTA concentration data with other 'omics' data (genomics, transcriptomics, proteomics) to build a more holistic picture of its role within the larger metabolic network and its response to various physiological and pathological stimuli.

Advanced Modeling and Simulation of this compound Metabolic Pathways

To move beyond a static understanding of the this compound pathway, advanced modeling and simulation techniques are required. nih.gov These computational approaches can help predict metabolic behavior and understand the dynamics of the system.

Constraint-based modeling , such as Flux Balance Analysis (FBA), can be used to analyze the metabolic network at a steady state. nih.gov By defining the stoichiometry of all relevant reactions, FBA could predict the maximum yield of 4-DTA from L-threonine under different conditions and identify potential metabolic bottlenecks or competing pathways. biorxiv.org

Kinetic modeling offers a more detailed, dynamic view by incorporating enzyme kinetic parameters and metabolite concentrations into a system of differential equations. nih.gov A kinetic model of the L-threonine-to-4-DTA pathway could simulate how the concentration of 4-DTA changes over time in response to fluctuations in L-threonine levels or changes in the activity of key enzymes like threonine deaminase and the yet-to-be-identified reductase. This would be invaluable for understanding the regulation and control of 4-DTA production.

Developing these models will require experimentally determined data, including enzyme kinetic parameters and absolute metabolite concentrations. These simulations can, in turn, generate testable hypotheses to guide future experimental work.

Integration of this compound Data into Comprehensive Metabolome-Wide Association Studies

Metabolome-Wide Association Studies (MWAS) are powerful tools for identifying novel relationships between metabolites and specific diseases or traits in large populations. By correlating variations in metabolite levels with phenotypes, MWAS can uncover new biomarkers and provide insights into disease mechanisms.

The inclusion of this compound in the panel of metabolites analyzed in large-scale MWAS is a critical next step. Given its potential links to diet and its diastereomer's association with type 1 diabetes, 4-DTA is a strong candidate for yielding significant associations. hmdb.caresearchgate.net Integrating 4-DTA data into comprehensive metabolomic datasets, alongside genetic and clinical data, could reveal previously unknown correlations with a wide range of conditions, such as metabolic syndrome, cardiovascular disease, or neurological disorders. These findings would not only highlight its potential as a clinical biomarker but also provide a foundation for mechanistic studies to understand its role in human health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.